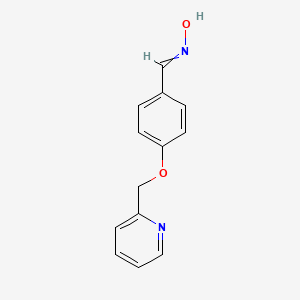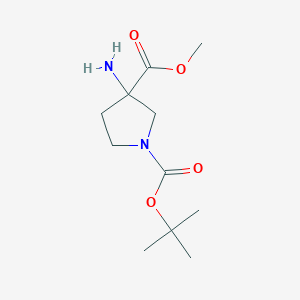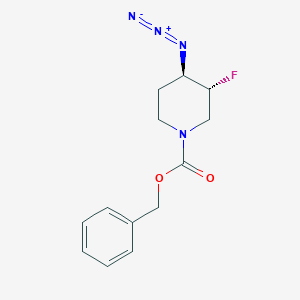![molecular formula C7H7BrN2 B1374999 3-ブロモ-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジン CAS No. 905273-36-1](/img/structure/B1374999.png)
3-ブロモ-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジン
概要
説明
“3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a chemical compound with the molecular formula C7H7BrN2 . It is a brominated derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives has been reported in several studies . These compounds are typically synthesized as part of a series of fused pyrimidine derivatives, which are evaluated as ATR inhibitors .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine consists of a pyrrolopyridine core with a bromine atom attached at the 3-position . The compound has a molecular weight of 199.05 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include a molecular weight of 199.05 g/mol, a topological polar surface area of 24.9 Ų, and a XLogP3-AA value of 0.5 . The compound is a solid at room temperature .
科学的研究の応用
医薬品:抗菌および抗炎症剤
3-ブロモ-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジンを含むピロロピラジン骨格は、その幅広い生物活性で知られています。 この構造を持つ化合物は、抗菌剤および抗炎症剤として有望であることが示されています 。 微生物の増殖を阻害し、炎症を軽減する能力は、新しい医薬品の開発に役立ちます。
抗ウイルス研究
この化合物は、抗ウイルス活性も示しています。 その構造的特徴により、ウイルス成分と相互作用することができ、新しい抗ウイルス薬の開発につながる可能性があります .
抗真菌用途
3-ブロモ-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジンは、その抗菌特性と同様に、抗真菌研究においても有望な結果を示しています。 真菌病原体に対するその有効性を活用して、新しい抗真菌治療法を作成することができます .
抗酸化特性
この化合物の抗酸化物質として作用する能力は、もう1つの重要な用途です。 フリーラジカルを中和することにより、酸化ストレス関連疾患の予防に役立ちます .
抗腫瘍およびキナーゼ阻害
がん研究において、この化合物は抗腫瘍活性を示し、キナーゼを阻害する能力も示しています。キナーゼは細胞シグナル伝達と増殖において重要な役割を果たす酵素です。 これは、がん治療研究の候補となります .
神経および精神障害
この化合物は、神経および精神障害の治療または予防に潜在的な用途があります。 これは、中枢神経系で重要なM4ムスカリン性アセチルコリン受容体に作用します .
将来の方向性
The future directions for research on 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives are likely to focus on their potential applications in cancer therapy. Given their ability to inhibit ATR kinase and display anti-tumor activity, these compounds could be further investigated for their therapeutic potential .
生化学分析
Biochemical Properties
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1) and tropomyosin receptor kinases (TRKs) . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by targeting TRKs, which are involved in the Ras/Erk, PLC-γ, and PI3K/Akt pathways . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as RIPK1 and TRKs, leading to the disruption of downstream signaling pathways . This inhibition can result in changes in gene expression and cellular responses, ultimately affecting cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term studies
Dosage Effects in Animal Models
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic window for its use.
Metabolic Pathways
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand its metabolic pathways for better therapeutic application .
Transport and Distribution
The transport and distribution of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity . Understanding these mechanisms is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can enhance its interaction with target biomolecules and improve its therapeutic potential.
特性
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZGVJCHUMHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)


![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)